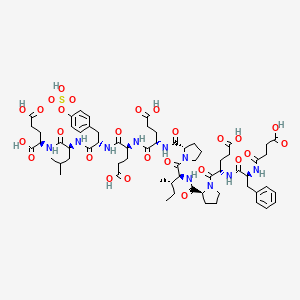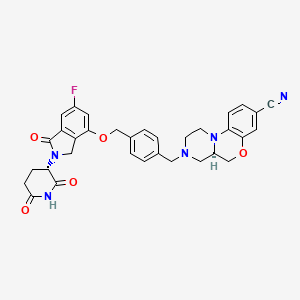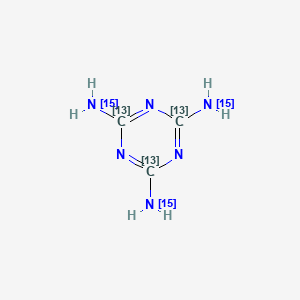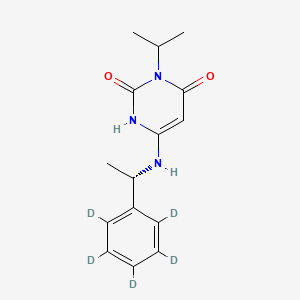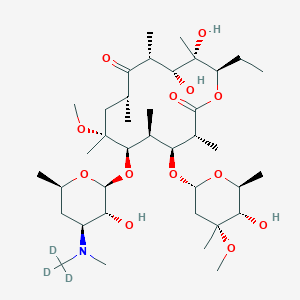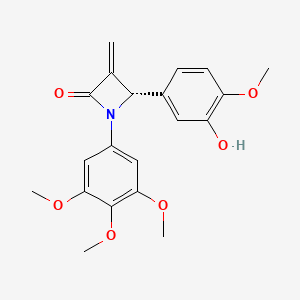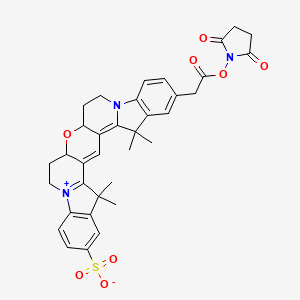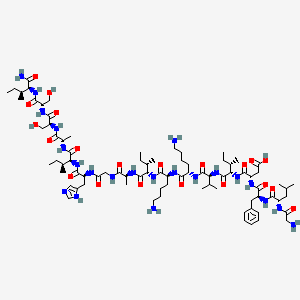
Antibacterial agent 149
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antibacterial agent 149 is a laccase inhibitor with high fungicidal activity. It is primarily used in the study of rice sheath blight, a disease caused by the fungus Rhizoctonia solani. This compound has shown significant potential in controlling bacterial and fungal infections, making it a valuable tool in agricultural and biomedical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antibacterial agent 149 involves the preparation of N-acyl-1,2,3,4-tetrahydroquinoline derivatives. The reaction typically starts with the acylation of 1,2,3,4-tetrahydroquinoline using acyl chlorides in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to optimize yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Antibacterial agent 149 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Antibacterial agent 149 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study laccase inhibition and its effects on fungal growth.
Biology: Investigated for its potential to control fungal infections in plants, particularly rice.
Medicine: Explored for its potential use in developing new antifungal and antibacterial drugs.
Industry: Used in the agricultural industry to control fungal diseases in crops.
Mechanism of Action
Antibacterial agent 149 exerts its effects by inhibiting the enzyme laccase, which is involved in the oxidation of phenolic compounds. By inhibiting laccase, the compound disrupts the fungal cell wall synthesis, leading to cell death. The molecular targets include the active site of the laccase enzyme, and the pathways involved are related to the oxidative stress response in fungal cells .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: These compounds also exhibit antibacterial and antifungal activities.
Quinoline derivatives: Similar to Antibacterial agent 149, these compounds are used in the treatment of fungal infections.
Phenolic compounds: Known for their antimicrobial properties.
Uniqueness
This compound is unique due to its high specificity for laccase inhibition and its potent fungicidal activity. Unlike other similar compounds, it has shown significant effectiveness in controlling rice sheath blight, making it a valuable tool in agricultural research .
Properties
Molecular Formula |
C21H18N4O2 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
(1Z)-2-cyano-N-[[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]methoxy]ethanimidoyl cyanide |
InChI |
InChI=1S/C21H18N4O2/c22-12-11-19(14-23)24-27-15-16-7-9-18(10-8-16)21(26)25-13-3-5-17-4-1-2-6-20(17)25/h1-2,4,6-10H,3,5,11,13,15H2/b24-19- |
InChI Key |
WQGWAYLKWCIWDJ-CLCOLTQESA-N |
Isomeric SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=C(C=C3)CO/N=C(/CC#N)\C#N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=C(C=C3)CON=C(CC#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[(2~{S})-3-[[3-(2-chloranylethanoylamino)phenyl]methylamino]-2-[2-(4-fluorophenyl)ethanoylamino]-3-oxidanylidene-propyl]phenyl] dihydrogen phosphate](/img/structure/B12384881.png)

